5-(2-chlorophenyl)-4-methyl-2-(piperidin-1-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
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Overview
Description
5-(2-chlorophenyl)-4-methyl-2-(piperidin-1-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is a heterocyclic compound that contains a triazole ring, a piperidine ring, and a chlorophenyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
The synthesis of 5-(2-chlorophenyl)-4-methyl-2-(piperidin-1-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chlorobenzaldehyde with piperidine and thiosemicarbazide in the presence of a suitable catalyst. The reaction conditions often include heating and the use of solvents such as ethanol or methanol to facilitate the formation of the triazole ring .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form new derivatives.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Scientific Research Applications
5-(2-chlorophenyl)-4-methyl-2-(piperidin-1-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound exhibits potential antimicrobial and antifungal activities, making it a candidate for the development of new antibiotics.
Medicine: It has been studied for its potential use in treating various diseases, including cancer and neurological disorders.
Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-(2-chlorophenyl)-4-methyl-2-(piperidin-1-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of bacteria by interfering with their cell wall synthesis or disrupt cancer cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar compounds to 5-(2-chlorophenyl)-4-methyl-2-(piperidin-1-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione include:
5-(4-chlorophenyl)-4-methyl-2-(piperidin-1-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: This compound has a similar structure but with a different substitution pattern on the phenyl ring.
2-(piperidin-1-ylmethyl)-4-methyl-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione: This compound lacks the chlorine atom on the phenyl ring.
2-(piperidin-1-ylmethyl)-4-methyl-5-(2-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: This compound has a fluorine atom instead of chlorine on the phenyl ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity .
Properties
Molecular Formula |
C15H19ClN4S |
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Molecular Weight |
322.9 g/mol |
IUPAC Name |
5-(2-chlorophenyl)-4-methyl-2-(piperidin-1-ylmethyl)-1,2,4-triazole-3-thione |
InChI |
InChI=1S/C15H19ClN4S/c1-18-14(12-7-3-4-8-13(12)16)17-20(15(18)21)11-19-9-5-2-6-10-19/h3-4,7-8H,2,5-6,9-11H2,1H3 |
InChI Key |
FVJWFCLGPGCRLK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN(C1=S)CN2CCCCC2)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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